Methyl 4-formyl-2-nitrobenzoate
Description
Properties
Molecular Formula |
C9H7NO5 |
|---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
methyl 4-formyl-2-nitrobenzoate |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)7-3-2-6(5-11)4-8(7)10(13)14/h2-5H,1H3 |
InChI Key |
DFXPDEYRIVNOGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-formyl-2-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 4-formylbenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Methyl 4-formyl-2-aminobenzoate.
Oxidation: Methyl 4-carboxy-2-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-formyl-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the preparation of functional materials, such as polymers and dyes, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of methyl 4-formyl-2-nitrobenzoate depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the formyl and nitro groups, which can undergo various chemical transformations. In pharmaceuticals, the compound may interact with biological targets through hydrogen bonding, electrostatic interactions, and covalent modifications .
Comparison with Similar Compounds
Homologous Esters: Substituent Effects on Dihedral Angles
Methyl 4-formyl-2-nitrobenzoate is structurally related to halogen-substituted homologues:
- 4-Formyl-2-nitrophenyl 4-bromo benzoate (F4BrB) : The dihedral angle between benzene rings is 62.90°, significantly larger than that of this compound (4.96°) . The bulky bromine substituent in F4BrB disrupts planarity, leading to distinct crystal packing.
- 4-Formyl-2-nitrophenyl 4-chloro benzoate (F2ClB) : Exhibits an intermediate dihedral angle of 19.55°, suggesting that smaller halogens (Cl vs. Br) allow partial planarity .
Table 1: Dihedral Angle Comparison
| Compound | Dihedral Angle (°) | Key Substituent |
|---|---|---|
| This compound | 4.96 | Methyl |
| F4BrB | 62.90 | Bromine |
| F2ClB | 19.55 | Chlorine |
Functional Group Variations: Sulfonyl vs. Formyl
Methyl 4-methylsulfonyl-2-nitrobenzoate (C$9$H$9$NO$_6$S) replaces the formyl group with a methylsulfonyl moiety. This substitution increases molecular weight (259.23 g/mol vs. 209.16 g/mol for this compound) and alters solubility (soluble in polar aprotic solvents like DMSO) . The sulfonyl group’s electron-withdrawing nature enhances stability but reduces reactivity in nucleophilic substitutions compared to the formyl group .
Positional Isomerism: Nitro and Formyl Orientation
Methyl 4-formyl-3-nitrobenzoate (CAS: 153813-69-5) is a positional isomer with the nitro group at the 3-position instead of the 2-position.
Extended Aromatic Systems: Phenoxy Substituents
Methyl 4-(4-formyl-2-nitrophenoxy)benzoate (C${15}$H${11}$NO$_6$) introduces a phenoxy group, increasing molecular weight (301.25 g/mol) and creating a conjugated system. The ether linkage may enhance thermal stability and UV absorption, making it suitable for optoelectronic applications .
Bioactive Derivatives: Acetamido and Methoxy Groups
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate : Incorporates acetamido and methoxy groups, which improve bioavailability and binding affinity in pharmaceutical contexts (e.g., enzyme inhibition) .
- Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate: Features an esterified oxoethyl side chain, enhancing solubility in chloroform and methanol .
Table 2: Functional Group Impact on Properties
| Compound | Key Functional Groups | Solubility | Potential Application |
|---|---|---|---|
| This compound | Formyl, nitro, ester | DMSO, methanol | Organic synthesis |
| Methyl 4-methylsulfonyl-2-nitrobenzoate | Sulfonyl, nitro, ester | DMSO, chloroform | Stabilizers |
| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Acetamido, chloro, methoxy | Polar solvents | Pharmaceuticals |
Q & A
Q. What are the standard synthetic methodologies for Methyl 4-formyl-2-nitrobenzoate?
The synthesis typically involves esterification or substitution reactions. For example, 4-hydroxy-3-nitrobenzaldehyde can be reacted with benzoyl chloride in acetonitrile under reflux, with pyridine as a catalyst, to yield the target compound. Critical steps include precise stoichiometric control of reagents (e.g., equimolar ratios) and purification via solvent evaporation to isolate crystalline products . For derivatives, thionyl chloride-mediated activation of carboxylic acids (e.g., 3-nitro-2-methylbenzoic acid) followed by coupling with phenolic components is common .
Q. How can researchers confirm the identity and purity of this compound?
Methodological validation includes:
- NMR Spectroscopy : Proton and carbon NMR to confirm functional groups (e.g., ester C=O at ~166–172 ppm in NMR, aldehyde proton at ~10.0 ppm in NMR) .
- IR Spectroscopy : Peaks for ester C=O (~1724 cm), nitro groups (~1530–1370 cm), and aldehyde C=O (~1690 cm) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
Q. What are the key spectroscopic markers for distinguishing this compound from analogs?
Focus on unique signals:
- The aldehyde proton ( ppm in NMR) and its absence in non-formylated analogs.
- Splitting patterns in aromatic regions due to nitro and ester substituents (e.g., deshielded protons near nitro groups) .
- IR absorption differences between ester (strong ~1724 cm) and carboxylic acid derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Advanced refinement tools like SHELXL are critical. For example, dihedral angles between aromatic rings (e.g., 46.36° in one study vs. 4.96° in another) may reflect substituent effects or crystallization conditions. Cross-validation with multiple datasets (e.g., comparing R-factors and residual electron density maps) and using software like WinGX/ORTEP for visualization ensures accuracy .
Q. What strategies address challenges in hydrogen bonding analysis for nitro-aromatic compounds?
Apply graph set analysis (Etter’s formalism) to classify C–H···O interactions. For this compound derivatives, helical chains (C(5) or C(7) motifs) along specific crystallographic axes can be identified via intermolecular distance tables (e.g., D–H···A geometries) . Example from :
| Interaction | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| C10–H10···O5 | 0.95 | 2.48 | 3.3457 | 152 |
| C12–H12···O4 | 0.95 | 2.71 | 3.5321 | 145 |
Q. How do substituents influence conformational flexibility in nitrobenzoate derivatives?
Substituents like nitro or methyl groups alter steric and electronic interactions. For instance, bulky substituents (e.g., 3-nitro-2-methyl) reduce dihedral angles between aromatic rings (e.g., 4.96° in vs. 62.90° in bromo-substituted analogs) by promoting planar arrangements. Computational modeling (DFT) combined with crystallographic data can quantify these effects .
Q. What are the challenges in refining crystal structures with SHELX for nitro-aromatic compounds?
Key issues include:
Q. How can researchers mitigate polymorphism or solvatomorphism in crystallization?
Control solvent polarity (e.g., acetonitrile vs. DMSO) and cooling rates during crystallization. For this compound, acetonitrile often yields monoclinic crystals (P2/c), while DMSO may induce alternative packing. Thermal analysis (DSC/TGA) and powder XRD can detect polymorphic transitions .
Note on Data Sources :
Avoid commercial databases (e.g., BenchChem). Instead, prioritize peer-reviewed crystallographic data (Acta Crystallographica) and synthesis protocols from journals like Chemical Monthly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
